6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine
Overview
Description
6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine is a useful research chemical . It is used in a variety of research applications and is available for purchase in bulk quantities .
Synthesis Analysis
While specific synthesis methods for 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine were not found, related compounds such as imidazo[1,2-a]pyridines have been synthesized using a solvent- and catalyst-free method under microwave irradiation . This method involves the condensation of 2-aminopyridines with α-bromoketones .Molecular Structure Analysis
The InChI code for 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine is 1S/C7H6BrN3O/c1-12-7-6-9-2-3-11(6)4-5(8)10-7/h2-4H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The molecular weight of 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine is 228.05 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Pharmacological Testing
- The compound has been synthesized and tested for its pharmacological properties. One study described the synthesis of ethyl 2-methylimidazo[1,2-a]pyrazine-3-acetates, which were subjected to in vivo pharmacological testing to evaluate their anti-inflammatory activity (Abignente et al., 1992).
Chemiluminescence Properties
- Research has been conducted on analogues of this compound for their chemiluminescence properties. One such study synthesized new Cypridina luciferin analogues, including 6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one, and examined their chemiluminescence properties (Toya et al., 1992).
Uterine-Relaxing and Antibronchospastic Properties
- A series of imidazo[1,2-a]pyrazine derivatives demonstrated in vitro uterine-relaxing and in vivo antibronchospastic activities. Compounds like 5-bromoimidazo-[1,2-a]pyrazine showed positive properties on isolated atria, suggesting potential medical applications (Sablayrolles et al., 1984).
Nucleophilic Substitution Studies
- Research has explored the nucleophilic substitution of derivatives of imidazo[1,2-a]pyrazine. For instance, a study reported the nucleophilic substitution of 3,5-dibromoimidazo[1,2-a]pyrazine by a methoxy group (Bonnet et al., 1984).
Bronchodilator Properties
- A study synthesized 8-(Methylamino)imidazo(1,2-a)pyrazines, including 6-Bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile (SCA40), which exhibited potent bronchodilator properties (Bonnet et al., 1998).
Antiproliferative Activities in Cancer Cell Lines
- A compound synthesized through 6-aminoimidazo[1,2-a]pyrazine showed antiproliferative effects against non-small cell lung cancer cell lines, suggesting its utility in cancer research (Bazin et al., 2016).
Antimicrobial Activity
- Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides synthesized from imidazo[1,2-a]pyrazine-2-carboxylic acid showed promising antimicrobial activity (Jyothi & Madhavi, 2019).
Inotropic Activity Studies
- Imidazo[1,2-a]pyrazines were studied for their inotropic activities, relevant to the treatment of congestive heart failure (Spitzer et al., 1988).
Safety And Hazards
properties
IUPAC Name |
6-bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-5-3-12-4-6(9)11-8(13-2)7(12)10-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZLICPMJUBLEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C(C2=N1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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